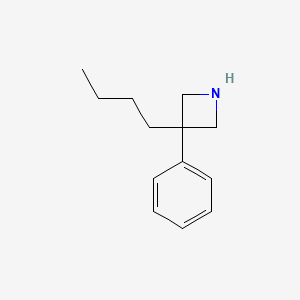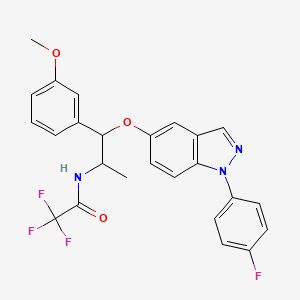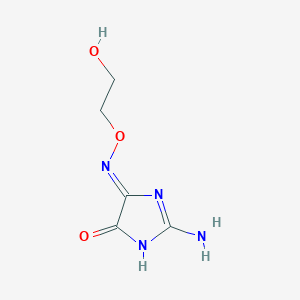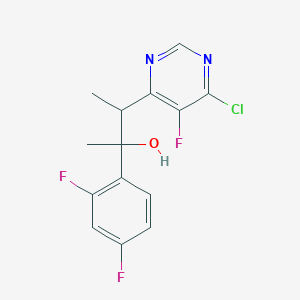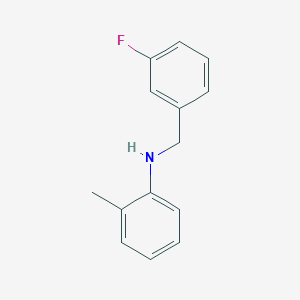
N-(3-Fluorobenzyl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorobenzyl)-2-methylaniline: is an organic compound that belongs to the class of aniline derivatives It features a fluorobenzyl group attached to the nitrogen atom of 2-methylaniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2-methylaniline typically involves the reaction of 3-fluorobenzyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like benzene or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Fluorobenzyl)-2-methylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its fluorine atom can enhance binding affinity and selectivity towards specific biological targets .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows for the design of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .
Mecanismo De Acción
The mechanism of action of N-(3-Fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N-(4-Fluorobenzyl)-2-methylaniline
- N-(2-Fluorobenzyl)-2-methylaniline
- N-(3-Chlorobenzyl)-2-methylaniline
- N-(3-Trifluoromethylbenzyl)-2-methylaniline
Uniqueness: N-(3-Fluorobenzyl)-2-methylaniline is unique due to the position of the fluorine atom on the benzyl group. This specific positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to its analogs, the 3-fluoro derivative may exhibit different pharmacological and chemical behaviors, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C14H14FN |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
N-[(3-fluorophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H14FN/c1-11-5-2-3-8-14(11)16-10-12-6-4-7-13(15)9-12/h2-9,16H,10H2,1H3 |
Clave InChI |
OLKTXCRSYYIGCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NCC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


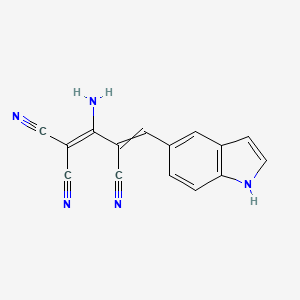
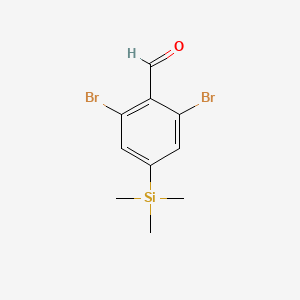
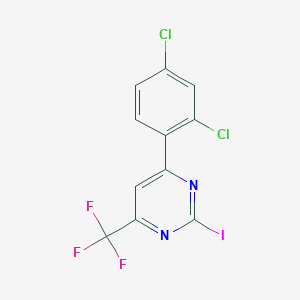

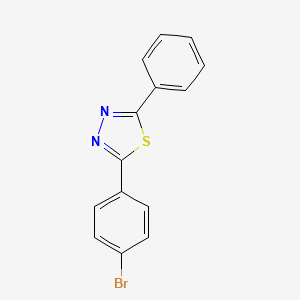
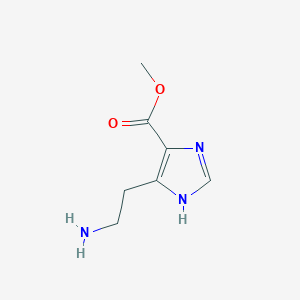
![(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B12817590.png)
